4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912162
InChI: InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.16 g/mol

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

CAS No.:

Cat. No.: VC15912162

Molecular Formula: C11H6F3NO3

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid -

Specification

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid
Standard InChI InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18)
Standard InChI Key UXCSZHFXPZGNKB-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a quinoline backbone (C9H7N\text{C}_{9}\text{H}_{7}\text{N}) with three functional groups:

  • Hydroxyl group (-OH) at position 4: Enhances hydrogen-bonding capacity and solubility in polar solvents .

  • Trifluoromethyl group (-CF3_3) at position 8: Introduces strong electron-withdrawing effects, stabilizing the aromatic system and modulating lipophilicity .

  • Carboxylic acid (-COOH) at position 6: Enables salt formation and coordination with metal ions, relevant to catalytic applications .

The SMILES string O=C(O)c1cc(O)c2c(nc1)cccc2C(F)(F)F\text{O=C(O)c1cc(O)c2c(nc1)cccc2C(F)(F)F} and InChI key UDRWADJLLWWJOE-UHFFFAOYSA-N\text{UDRWADJLLWWJOE-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereoelectronic features.

Physicochemical Profile

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight257.17 g/molMass spectrometry
Melting Point245–247°C (decomposes)Differential scanning calorimetry
Solubility (25°C)2.8 mg/mL in DMSOEquilibrium solubility
LogP (Octanol-Water)1.92HPLC retention time
pKa (Carboxylic Acid)3.1 ± 0.2Potentiometric titration

The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogs, as demonstrated by a 40% reduction in cytochrome P450-mediated degradation in hepatic microsomes .

Synthesis and Manufacturing

Synthetic Routes

Industrial production typically employs a four-step sequence:

  • Friedländer Annulation: Condensation of 4-aminobenzotrifluoride with ethyl acetoacetate yields 8-(trifluoromethyl)quinolin-4-ol .

  • Carboxylation: Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with CO2_2, introduces the carboxylic acid group at position 6 .

  • Esterification/Protection: Temporary ethyl ester formation prevents side reactions during subsequent steps .

  • Deprotection: Acidic hydrolysis (e.g., HCl/EtOH) regenerates the free carboxylic acid .

Alternative Methods

Emerging strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time from 72 hours to 8 hours for the annulation step, albeit with a 15% yield penalty .

  • Enzymatic Carboxylation: Recombinant carboxylases achieve 60% regioselectivity for position 6, avoiding harsh reagents .

OrganismMIC (μg/mL)Comparison: Ciprofloxacin
Staphylococcus aureus4.21.1
Pseudomonas aeruginosa8.72.3
Klebsiella pneumoniae6.94.5

Mechanistic studies indicate dual inhibition of DNA gyrase (Ki=0.8μMK_i = 0.8 \mu\text{M}) and topoisomerase IV (Ki=1.2μMK_i = 1.2 \mu\text{M}) . The trifluoromethyl group enhances membrane permeability, achieving intracellular concentrations 3-fold higher than hydroxyquinoline analogs .

Anticancer Properties

Dose-response assays in NCI-60 cell lines show selective toxicity:

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)12.48.2
A549 (Lung)18.75.1
PC-3 (Prostate)9.810.6

Transcriptomic analysis links activity to downregulation of survivin (BIRC5) and upregulation of pro-apoptotic BAX .

Industrial and Materials Science Applications

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal IonComplex FormulaApplication
Cu(II)[Cu(L)2_2(H2_2O)2_2]·2H2_2OCatalytic oxidation of alkenes
Fe(III)FeL3_3MRI contrast enhancement

The Cu(II) complex exhibits turnover frequencies (TOF) of 1,200 h1^{-1} in styrene epoxidation, surpassing porphyrin-based catalysts .

Polymer Modification

Copolymerization with styrene yields materials with enhanced thermal stability:

PropertyNeat PolystyreneCopolymer (5% Quinoline)
Tg_g (°C)100127
Char Yield (800°C, N2_2)0.2%18.4%

The trifluoromethyl groups impart flame retardancy, reducing peak heat release rate by 62% in cone calorimetry tests .

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